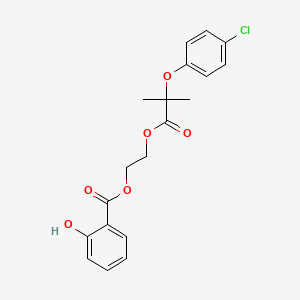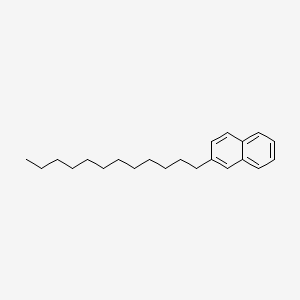
2-Dodecylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylnaphthalene is an organic compound with the molecular formula C22H32. It is a derivative of naphthalene, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the second position of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylnaphthalene typically involves the alkylation of naphthalene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C10H8+C12H25ClAlCl3C22H32+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylnaphthalene can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones or carboxylic acids.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Naphthoquinones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated naphthalene derivatives.
Scientific Research Applications
2-Dodecylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Used as a lubricant additive, surfactant, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Dodecylnaphthalene largely depends on its interaction with molecular targets. Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. It may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-Dodecylnaphthalene: Similar structure but with the dodecyl group attached to the first position of the naphthalene ring.
2-Dodecylbenzene: A benzene derivative with a dodecyl group attached to the second position.
2-Dodecylphenol: A phenol derivative with a dodecyl group attached to the second position.
Uniqueness: 2-Dodecylnaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Its position-specific alkylation can lead to different interaction profiles with biological targets and distinct industrial applications compared to its isomers and analogs.
Properties
CAS No. |
60899-39-0 |
|---|---|
Molecular Formula |
C22H32 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-dodecylnaphthalene |
InChI |
InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-21-15-12-13-16-22(21)19-20/h12-13,15-19H,2-11,14H2,1H3 |
InChI Key |
QBZYESUVLSUCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


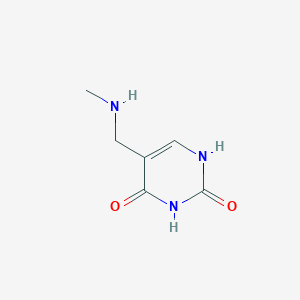
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)

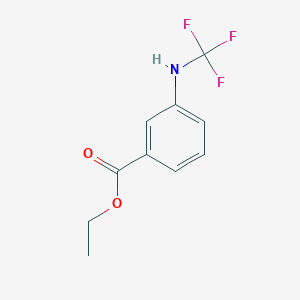
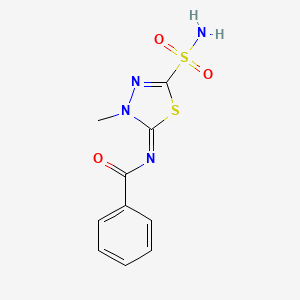

![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
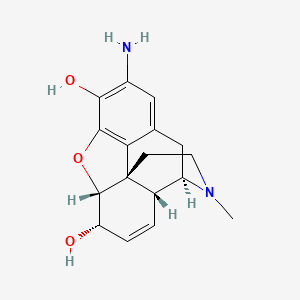
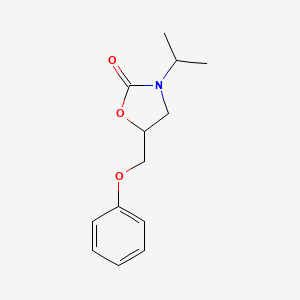
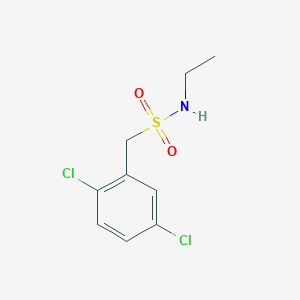
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
